N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methanesulfonylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methanesulfonylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C14H24N2O4S and its molecular weight is 316.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactivity and Synthesis
This compound is involved in research exploring its chemical reactivity, particularly in reactions concerning amino groups. For example, methyl methanesulfonothioate (MMTS), a related sulfhydryl reagent, demonstrates interaction with amino groups, suggesting potential reactivity of similar compounds in environments where such interactions can lead to undesired products. This property is significant in the study of enzyme inactivation and the synthesis of complex molecules (Kluger & Tsui, 1980).
Ligand Design for Catalytic Asymmetry
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methanesulfonylpiperidine-4-carboxamide and its derivatives serve as promising ligands in catalytic asymmetric synthesis. For instance, azole derivatives of 2-aminocyclohexanecarboxylic acid, which share structural motifs with the compound , have been recognized for their efficacy in metal-mediated catalytic asymmetric synthesis, particularly in the addition of alkylzinc reagents to aliphatic aldehydes with high enantiomeric excess (Wipf & Wang, 2002).
Enzymatic Hydrolysis and Prodrug Design
Research into N-acyl derivatives, which include structures akin to this compound, has explored their potential as prodrug forms. These studies focus on the chemical stability and enzymatic hydrolysis of various N-acyl and N-alkoxycarbonyl amide derivatives, assessing their suitability as prodrugs for amides found in drug substances and bioactive peptides. The results indicate that N-acylated amides are chemically stable in aqueous solutions but readily undergo enzymatic hydrolysis, pointing to their potential utility in drug design (Kahns & Bundgaard, 1991).
Properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4S/c1-21(19,20)16-9-5-12(6-10-16)13(17)15-11-14(18)7-3-2-4-8-14/h3,7,12,18H,2,4-6,8-11H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRNIQIIFVZNEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2(CCCC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.